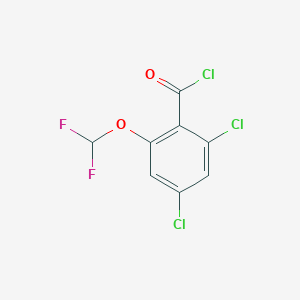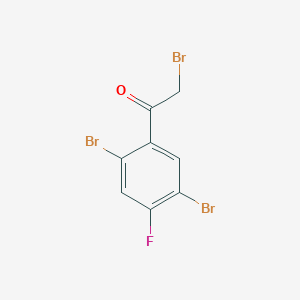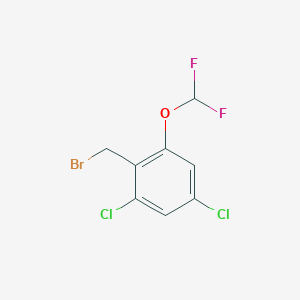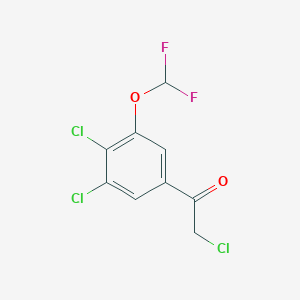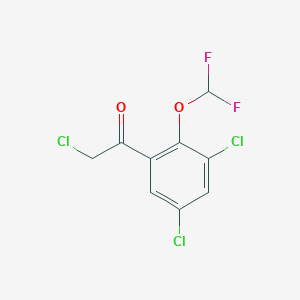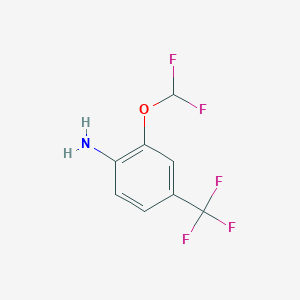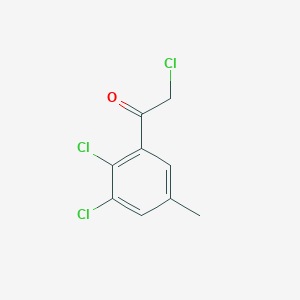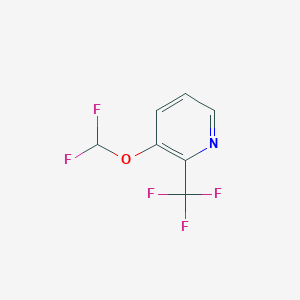![molecular formula C10H16O4 B1411356 (3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol CAS No. 546141-37-1](/img/structure/B1411356.png)
(3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Descripción general
Descripción
“(3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol” is a chemical compound with the molecular formula CHO . It has an average mass of 408.485 Da and a monoisotopic mass of 408.214813 Da .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including an allyl group, a tetrahydrofuro ring, and a dioxol ring . It also has 4 of 5 defined stereocenters .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Study: Koulou et al. (2020) investigated the use of related compounds as inhibitors for mild steel corrosion in acidic environments. Computational methods highlighted their effectiveness in preventing corrosion, suggesting potential applications in materials science and engineering.
- Koulou et al., 2020
- Study: Srinivas et al. (2017) synthesized derivatives with notable nematicidal activity against certain nematodes and antifungal properties. This indicates potential applications in agriculture for pest control.
- Srinivas et al., 2017
- Study: Fascio et al. (2007) focused on synthesizing novel carbohydrate acridinone derivatives, highlighting the compound's utility in creating new chemical entities, potentially useful in pharmaceuticals or organic chemistry.
- Fascio et al., 2007
- Study: Semjonovs et al. (2015) explored the crystal structure of related compounds, contributing to the understanding of molecular conformations and interactions, valuable in material science and molecular design.
- Semjonovs et al., 2015
- Study: Srinivas et al. (2017) also examined the compound's derivatives for potential anticancer properties, indicating its significance in medicinal chemistry and oncology research.
- Srinivas et al., 2017
- Study: McErlean et al. (2002) explored the stereochemistry of the compound's derivatives in the biosynthesis of specific spiroacetals, relevant to understanding biological processes and synthetic biology.
- McErlean et al., 2002
- Study: Srinivas (2018) synthesized mannose thiazolidinone derivatives using the compound, showcasing its role in the creation of new molecules with potential biological activities.
- Srinivas, 2018
- Study: Yin et al. (2007) utilized derivatives in the preparation of carbocyclic sinefungin, illustrating applications in synthetic organic chemistry and drug development.
- Yin et al., 2007
- Study: Takai et al. (1983) demonstrated the compound's application in allylation and oxidation reactions, significant for organic synthesis methodologies.
- Takai et al., 1983These applications demonstrate the compound's versatility in scientific research, spanning from material science to pharmaceuticals and organic chemistry.
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of research in this area .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect its activity .
Propiedades
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-prop-2-enyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-5-6-7(11)8-9(12-6)14-10(2,3)13-8/h4,6-9,11H,1,5H2,2-3H3/t6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSNJGPKFATXCV-BZNPZCIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CC=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CC=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,5R,6S,6aR)-5-allyl-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)



